2-(Iodomethyl)-4-nitrophenetole
Description
2-(Iodomethyl)-4-nitrophenetole is a nitroaromatic compound featuring an ethoxy group (phenetole) at the para position, a nitro group at the para position relative to the ethoxy, and an iodomethyl (CH₂I) substituent at the ortho position. Its molecular formula is C₉H₁₀INO₃, with a molecular weight of 307.09 g/mol. The compound’s structure combines electron-withdrawing (nitro) and bulky/electron-deficient (iodomethyl) groups, influencing its reactivity and physical properties.
Properties
Molecular Formula |
C9H10INO3 |
|---|---|
Molecular Weight |
307.08 g/mol |
IUPAC Name |
1-ethoxy-2-(iodomethyl)-4-nitrobenzene |
InChI |
InChI=1S/C9H10INO3/c1-2-14-9-4-3-8(11(12)13)5-7(9)6-10/h3-5H,2,6H2,1H3 |
InChI Key |
LQDFTLXKQKYDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])CI |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between 2-(Iodomethyl)-4-nitrophenetole and related compounds:
Reactivity and Stability
- Iodomethyl vs. Methoxy/Ethoxy Groups : The iodomethyl group in this compound is a superior leaving group compared to methoxy or ethoxy substituents, enabling nucleophilic substitution reactions. In contrast, 4-nitroanisole’s methoxy group is less reactive due to its strong electron-donating nature .
- Nitro Group Effects : The para-nitro group in all compared compounds enhances electrophilic substitution resistance but may facilitate reduction reactions.
- Iodine Position : In 2-(2-Iodo-4-nitrophenyl)acetic Acid, iodine is directly attached to the aromatic ring, favoring electrophilic substitution, whereas the iodomethyl group in the target compound allows for aliphatic reactivity .
Physical Properties
- Solubility: 4-Nitrophenol sodium salt dihydrate is highly water-soluble due to its ionic nature, while this compound’s neutral ether and hydrophobic iodine likely reduce aqueous solubility .
- Melting Points : The sodium salt’s melting point exceeds 300°C, indicative of ionic lattice stability. The target compound’s melting point is unreported but expected to be lower due to its covalent structure.
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